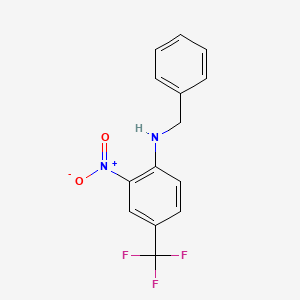N-benzyl-2-nitro-4-(trifluoromethyl)aniline
CAS No.: 68502-41-0
Cat. No.: VC7993798
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68502-41-0 |
|---|---|
| Molecular Formula | C14H11F3N2O2 |
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
| Standard InChI Key | KQPJPVPYSJSUNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
-
Nitro group (-NO₂) at the 2-position, which directs electrophilic substitution reactions and enhances oxidative stability.
-
Trifluoromethyl group (-CF₃) at the 4-position, contributing to lipophilicity and metabolic resistance.
-
N-Benzyl group (-N-CH₂C₆H₅), which sterically shields the amine and modulates solubility.
The interplay of these groups creates a planar aromatic system with polarized electron density, favoring interactions with biological targets and synthetic intermediates .
Physicochemical Properties
While direct data on the benzyl derivative is limited, its parent compound, 2-nitro-4-trifluoromethyl-aniline, exhibits a melting point of 98–100°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The benzyl group likely reduces crystallinity, lowering the melting point compared to the parent aniline.
Synthesis and Industrial Production
Parent Compound Synthesis
The patented synthesis of 2-nitro-4-trifluoromethyl-aniline involves ammonolysis of 4-chloro-3-nitro-benzotrifluoride under controlled conditions :
-
Reaction Conditions:
-
Temperature: 80–150°C (optimized at 100–120°C).
-
Catalyst: Copper(II) carbonate or copper(I) oxide.
-
Ammonia Excess: 200–1000 mol% (22–28% aqueous solution).
-
-
Mechanism: Nucleophilic aromatic substitution (SNAr) where ammonia displaces chloride, facilitated by the electron-withdrawing nitro and trifluoromethyl groups.
This method achieves yields >90% with high purity, avoiding toxic phosgene and unstable intermediates .
N-Benzylation Strategy
The benzyl derivative is synthesized via N-alkylation of the parent aniline:
-
Reagents: Benzyl chloride or bromide, base (e.g., K₂CO₃), polar solvent (e.g., DMF).
-
Mechanism: SN2 displacement where the amine acts as a nucleophile, attacking the benzyl halide.
-
**
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume